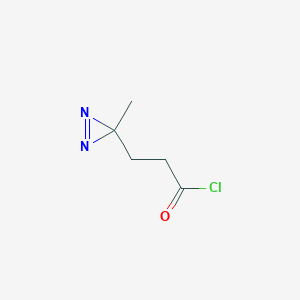
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is a chemical compound that belongs to the class of diazirine-containing compounds. These compounds are known for their ability to form highly reactive carbene intermediates upon exposure to ultraviolet light. This property makes them valuable in various scientific research applications, particularly in the field of photo-crosslinking.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride typically involves the reaction of 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid+Thionyl chloride→3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under a nitrogen atmosphere to prevent moisture from affecting the reaction.
化学反应分析
Types of Reactions
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to form 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid.
Photoactivation: Upon exposure to ultraviolet light, the diazirine ring forms a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran.
Conditions: Reactions are typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Formed by hydrolysis.
科学研究应用
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is widely used in scientific research due to its photo-crosslinking properties. Some of its applications include:
Chemistry: Used as a photo-crosslinking agent to study molecular interactions and reaction mechanisms.
Biology: Employed in the study of protein-protein and protein-DNA interactions by forming covalent bonds upon photoactivation.
Medicine: Utilized in the development of photoactivatable drugs and probes for studying biological pathways.
Industry: Applied in the immobilization of enzymes and other proteins onto surfaces for industrial processes.
作用机制
The mechanism of action of 3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride involves the formation of a carbene intermediate upon exposure to ultraviolet light. This highly reactive intermediate can insert into various chemical bonds, forming covalent linkages. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being crosslinked.
相似化合物的比较
3-(3-Methyl-3H-diazirin-3-yl)propanoyl chloride is unique due to its diazirine ring, which allows for photoactivation and carbene formation. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propanoic acid: Lacks the acyl chloride group but retains the diazirine ring.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: Contains an alkyne group in addition to the diazirine ring, allowing for additional chemical modifications.
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: Contains a bromophenyl and trifluoromethyl group, providing different reactivity and applications.
These compounds share the photoactivation property but differ in their functional groups and specific applications.
属性
CAS 编号 |
25055-90-7 |
|---|---|
分子式 |
C5H7ClN2O |
分子量 |
146.57 g/mol |
IUPAC 名称 |
3-(3-methyldiazirin-3-yl)propanoyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-5(7-8-5)3-2-4(6)9/h2-3H2,1H3 |
InChI 键 |
TWWRVYIWEQXHLZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(N=N1)CCC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


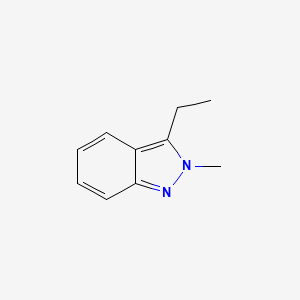

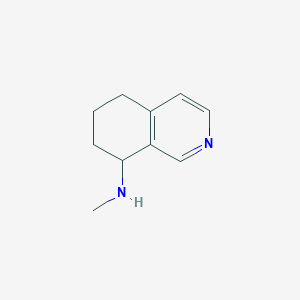
![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
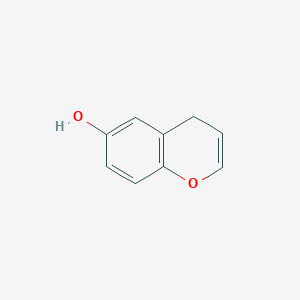
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
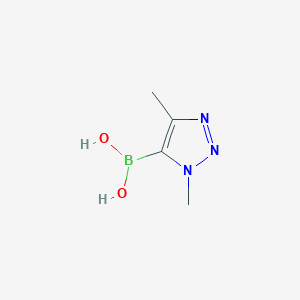
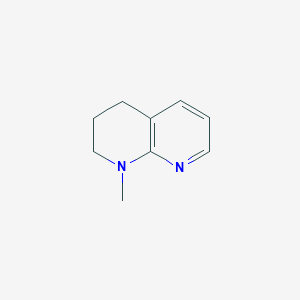
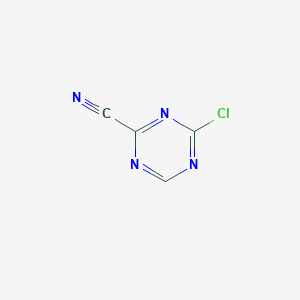
![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![Pyrazolo[1,5-a]pyridine-4-carbonitrile](/img/structure/B11922034.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)


